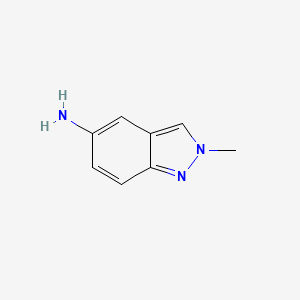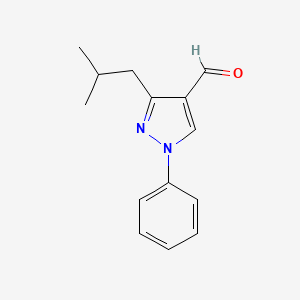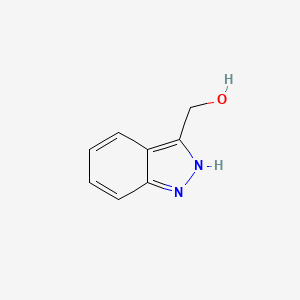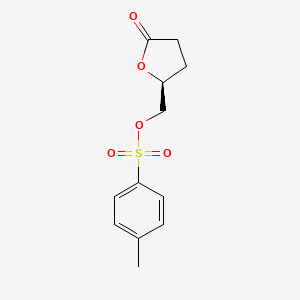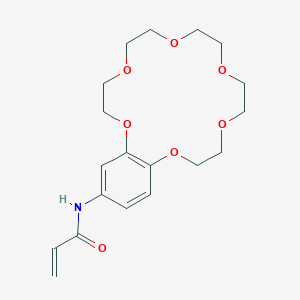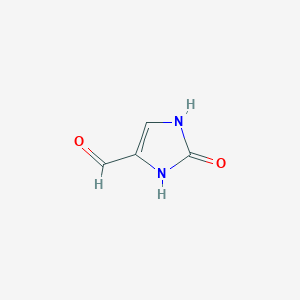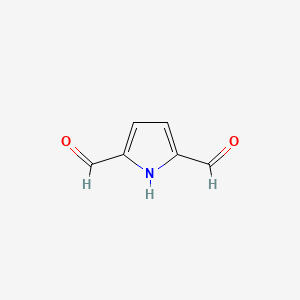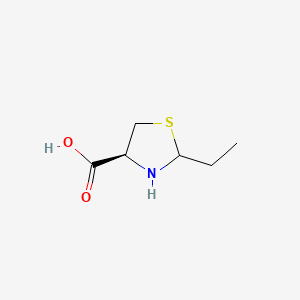![molecular formula C13H14N2O2S B1299862 [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid CAS No. 91234-17-2](/img/structure/B1299862.png)
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of various aromatic aldehydes with dichloroacetic acid and thiourea. For instance, the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives was performed by reacting aromatic aldehydes with dichloroacetic acid and thiourea, followed by further modifications to obtain various substituted compounds . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be determined using X-ray crystallography. For example, the crystal structure of ethyl [(2-amino-4-phenyl)-5-thiazolyl)] acetate, a compound similar to the one , was determined to crystallize in the monoclinic system with specific cell parameters. The molecule was found to be non-planar, and the crystal structure was significantly stabilized by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and reactions with anhydrides to form imide derivatives. These reactions can modify the thiazole core and introduce different substituents, which can alter the compound's physical, chemical, and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, the introduction of an ethyl group on the phenyl ring, as in the case of this compound, can affect the compound's lipophilicity, solubility, and potential for hydrogen bonding. The presence of amino and acetate groups can also influence the compound's reactivity and interactions with biological targets, as seen in molecular docking studies where these groups were involved in bonding to enzyme active sites .
科学的研究の応用
Microwave Assisted Synthesis and Pharmacological Activities
A study by Attimarad, Khedr, and Aldhubiab (2017) demonstrated the use of a similar compound, ethyl 2-[2-aryl amino-4-(thiophen-2-yl) thiazol-5-yl] acetates, in pharmacological applications. These compounds, synthesized through microwave-assisted methods, showed notable anti-inflammatory, analgesic, and antioxidant activities, comparable to standard drugs like indomethacin and aspirin. Additionally, molecular docking studies predicted their binding modes on cyclooxygenase enzymes, providing insights into their mechanism of action (Attimarad, Khedr, & Aldhubiab, 2017).
Antimicrobial Applications
Kalekar, Bhat, and Koli (2011) reported on the synthesis of a related compound, (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid, and its derivatives, which displayed significant antimicrobial activities against various bacterial and fungal strains. These findings highlight the potential of thiazole derivatives in developing new antimicrobial agents (Kalekar, Bhat, & Koli, 2011).
Glucosidase Inhibition and Molecular Docking Studies
Babar et al. (2017) explored the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their α-glucosidase and β-glucosidase inhibition activities. They discovered that most of these compounds exhibited high percentage inhibition towards these enzymes, with potential implications for diabetes treatment. Molecular docking further revealed their binding modes to enzyme active sites (Babar et al., 2017).
Synthesis and Characterization in Various Conditions
Berber (2022) conducted a study focusing on the synthesis of thiazole compounds under various reaction conditions. This research underlines the importance of reaction mediums in organic synthesis and pharmaceutical research, offering valuable insights into the efficient synthesis of thiazole derivatives (Berber, 2022).
Anticancer Activity
Ravinaik et al. (2021) synthesized and evaluated N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. They demonstrated moderate to excellent activity against various cancer cell lines, suggesting the potential of thiazole derivatives in cancer treatment (Ravinaik et al., 2021).
作用機序
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have shown inhibitory activity against certain enzymes, leading to a reduction in the synthesis of DNA, RNA, and proteins .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways . For example, some thiazole derivatives have been found to inhibit the synthesis of purines and pyrimidines, essential components of DNA and RNA .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid. For instance, the degradation of similar compounds in wastewater has been studied, highlighting the importance of environmental conditions in the action of these compounds .
特性
IUPAC Name |
2-[2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14)15-12/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRSKDQLLDSRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

